molecular formula C11H9Cl4NO4 B2788342 1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione CAS No. 854212-09-2

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

Cat. No.: B2788342
CAS No.: 854212-09-2
M. Wt: 361
InChI Key: FICZYVTTZGMJEY-UHFFFAOYSA-N
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Description

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is a complex organic compound known for its unique structural features and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione typically involves a multi-step process. One common method includes the intramolecular 2,3-dipolar cycloaddition reaction of N-substituted maleimide with cyclopentadiene . This reaction is facilitated by the presence of a catalyst and specific reaction conditions, such as controlled temperature and pressure, to ensure the formation of the desired azatricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7,8,9-Tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione is unique due to its specific azatricyclic structure, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit both cancer cell proliferation and angiogenesis makes it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

1,7,8,9-tetrachloro-10,10-dimethoxy-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl4NO4/c1-19-11(20-2)9(14)3-4(8(18)16-7(3)17)10(11,15)6(13)5(9)12/h3-4H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICZYVTTZGMJEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(C3C(C1(C(=C2Cl)Cl)Cl)C(=O)NC3=O)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl4NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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